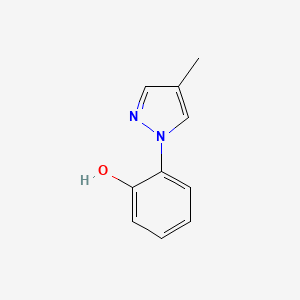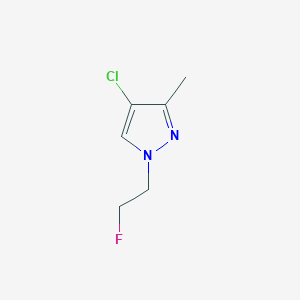![molecular formula C5H8ClF2N B2384195 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride CAS No. 2378501-57-4](/img/structure/B2384195.png)
2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2378501-57-4 . It has a molecular weight of 155.57 .
Molecular Structure Analysis
The IUPAC Name for this compound is 2,2-difluorospiro[2.2]pentan-1-amine hydrochloride . The InChI Code is 1S/C5H7F2N.ClH/c6-5(7)3(8)4(5)1-2-4;/h3H,1-2,8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A novel technique for synthesizing perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, has been developed. This method utilizes liquid-phase photofluorination with undiluted fluorine, applicable to compounds like 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride (Scherer, Yamanouchi, & Onox, 1990).
Photocatalytic Hydrodefluorination
- A photocatalytic hydrodefluorination approach has been described, offering access to partially fluorinated arenes, relevant to the synthesis of compounds like 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride. This method provides a safer and inexpensive option for reducing C-F bonds in polyfluorinated aromatics (Senaweera, Singh, & Weaver, 2014).
Environmental Implications
- Studies on compounds like 6:2 chlorinated polyfluorinated ether sulfonate, an alternative to perfluorooctanesulfonate (PFOS), highlight the importance of understanding the environmental behaviors and potential adverse effects of related compounds (Ruan, Lin, Wang, Liu, & Jiang, 2015).
Reaction with Secondary Amines
- Research on the reaction of asymmetrical internal perfluoroolefins, such as perfluoro-4-methylpentene-2, with secondary amines, could provide insights into reactions involving similar compounds like 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride (Tsukamoto & Ishikawa, 1972).
Protective Groups in Synthesis
- The use of trifluoroacetyl protecting groups in the synthesis of mono- and di-amines in the polynitrohexaazaisowurtzitane series provides a methodology that could be applicable in the synthesis of complex fluorinated compounds (Bellamy, Maccuish, & Golding, 2003).
Industrial Applications
- HFC-365mfc, used as a substitute for HCFC-141b in polyurethane foam blowing, represents the kind of industrial applications and environmental considerations relevant to compounds like 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride (Stemmler et al., 2007).
Catalytic Hydrodefluorination
- The catalytic hydrodefluorination of strong C(sp3)-F bonds at room temperature, as applied to benzotrifluorides and fluoropentane, could be relevant to the manipulation and functionalization of compounds like 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride (Scott, Çelenligil-Çetin, & Ozerov, 2005).
Medicinal Chemistry
- The synthesis of difluoro-substituted bicyclo[1.1.1]pentanes for medicinal chemistry, involving the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes, could have parallels in the synthesis and application of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride (Bychek et al., 2019).
Adsorption and Removal of PFAS
- Studies on the adsorption behavior and mechanism of perfluorinated compounds on various adsorbents, including their interaction with substances like PFOS and PFOA, can provide insights into the environmental management of related compounds (Du et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3(8)4(5)1-2-4;/h3H,1-2,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUWLCWOZGVPKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2384116.png)

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2384119.png)



![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2384129.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)
![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)
